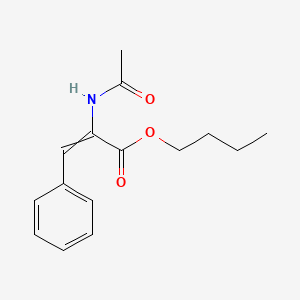

Butyl 2-acetamido-3-phenylprop-2-enoate

Description

Butyl 2-acetamido-3-phenylprop-2-enoate is an ester derivative featuring a prop-2-enoate backbone substituted with an acetamido group (-NHCOCH₃) at position 2 and a phenyl group at position 3, with a butyl ester moiety. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (via the acetamido group) and hydrophobic interactions (via the phenyl group).

Properties

CAS No. |

112667-58-0 |

|---|---|

Molecular Formula |

C15H19NO3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

butyl 2-acetamido-3-phenylprop-2-enoate |

InChI |

InChI=1S/C15H19NO3/c1-3-4-10-19-15(18)14(16-12(2)17)11-13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H,16,17) |

InChI Key |

WEKRQVAUAQPEAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Butyl 2-Acetamido-3-Phenylprop-2-Enoate

- Functional Groups: Ester (butyl), acetamido (-NHCOCH₃), phenyl, α,β-unsaturated enoate.

- Key Features: The acetamido group enables hydrogen bonding (donor and acceptor), while the phenyl group enhances hydrophobicity and π-π stacking.

Butyl Acrylate (C₄H₉O₂CC=CH₂)

- Functional Groups : Simple ester (butyl), α,β-unsaturated acrylate.

- Key Features : Lacks polar substituents like acetamido or phenyl, resulting in lower boiling point (126°C) and higher volatility. Classified as flammable and a skin irritant .

Butylcarbitol Acetate (C₁₀H₂₀O₄)

- Functional Groups : Ether-linked ester (butylcarbitol), acetate.

- Key Features : Higher boiling point (246.7°C) due to ether linkages and larger molecular size. Used as a high-boiling solvent in industrial coatings .

Butyl Acetate (C₆H₁₂O₂)

Physicochemical Properties

*Estimated based on structural analogs.

Research Findings and Insights

Hydrogen Bonding and Crystal Packing: The acetamido group in this compound may form robust hydrogen-bonding networks, as observed in similar amide-containing crystals . This property could enhance stability in solid-state formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.